2-[(2,4-Dimethoxyphenyl)methylamino]-1-phenylpropan-1-ol;hydrochloride
Overview
Description
2-[(2,4-Dimethoxyphenyl)methylamino]-1-phenylpropan-1-ol;hydrochloride is an organic compound that features a benzylamine moiety substituted with two methoxy groups at the 2 and 4 positions, a phenyl group, and a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dimethoxyphenyl)methylamino]-1-phenylpropan-1-ol;hydrochloride typically involves multiple steps:
Formation of the Benzylamine Intermediate: The starting material, 2,4-dimethoxybenzylamine, can be synthesized by reducing 2,4-dimethoxybenzonitrile using sodium borohydride (NaBH4) in the presence of boron trifluoride etherate (BF3.OEt2) in tetrahydrofuran (THF).
Amination Reaction: The benzylamine intermediate is then reacted with 1-phenyl-1-propanol under suitable conditions to form the desired product.
Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dimethoxyphenyl)methylamino]-1-phenylpropan-1-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy groups on the benzyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-[(2,4-Dimethoxyphenyl)methylamino]-1-phenylpropan-1-ol;hydrochloride has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or cardiovascular conditions.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Biological Studies: It may be used in studies investigating the effects of benzylamine derivatives on biological systems.
Industrial Applications: Potential use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dimethoxyphenyl)methylamino]-1-phenylpropan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzylamine: A precursor in the synthesis of the target compound.
1-Phenyl-1-propanol: Another precursor used in the synthesis.
2,4-Dimethoxyphenethylamine: A structurally similar compound with different functional groups.
Uniqueness
2-[(2,4-Dimethoxyphenyl)methylamino]-1-phenylpropan-1-ol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(2,4-dimethoxyphenyl)methylamino]-1-phenylpropan-1-ol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3.ClH/c1-13(18(20)14-7-5-4-6-8-14)19-12-15-9-10-16(21-2)11-17(15)22-3;/h4-11,13,18-20H,12H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLRYXPXEKWXFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NCC2=C(C=C(C=C2)OC)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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